molecular formula C9H13BrN2O3 B2990914 Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14757-98-3

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2990914
CAS RN: 14757-98-3
M. Wt: 277.118
InChI Key: XSNBUBULHHFXMW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromomethyl group attached to the 6th position, a methyl group attached to the 4th position, and an ethyl ester group attached to the 5th position of the pyrimidine ring. The presence of these functional groups suggests that this compound could be involved in various chemical reactions.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound could potentially be used in the synthesis of various bioactive heterocyclic scaffolds .
    • Method of Application : The compound could be used in a visible-light-induced NBS-mediated radical bromination reaction for synthesis .
    • Results or Outcomes : The synthesized compound could be used for further functional group manipulations .
  • Scientific Field: Photophysical Chemistry

    • Application : The compound could potentially be used in the development of photosensitizers for photodynamic therapy and fluorescent imaging of cancer .
    • Method of Application : The compound could be synthesized by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .
    • Results or Outcomes : The synthesized compound could possess interesting photophysical properties depending on the fused coumarin ring systems .

properties

IUPAC Name

ethyl 6-(bromomethyl)-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h5H,3-4H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBUBULHHFXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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